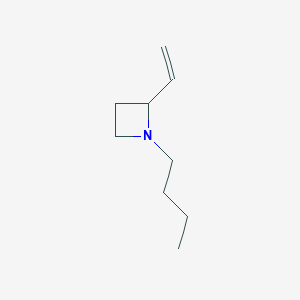

1-Butyl-2-vinylazetidine

Description

Structure

3D Structure

Properties

CAS No. |

359818-96-5 |

|---|---|

Molecular Formula |

C9H17N |

Molecular Weight |

139.24 g/mol |

IUPAC Name |

1-butyl-2-ethenylazetidine |

InChI |

InChI=1S/C9H17N/c1-3-5-7-10-8-6-9(10)4-2/h4,9H,2-3,5-8H2,1H3 |

InChI Key |

KAIBNPJDASLTHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCC1C=C |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Structure, Reactivity, and Application of 1-Butyl-2-vinylazetidine: An In-Depth Technical Guide

As a Senior Application Scientist specializing in heterocyclic chemistry and drug development, I frequently encounter the challenge of synthesizing medium-sized (6- to 8-membered) nitrogen-containing rings. These scaffolds are highly privileged in pharmacology but are notoriously difficult to construct with high regioselectivity and atom economy.

1-Butyl-2-vinylazetidine (CAS: 359818-96-5) has emerged as a highly versatile, strain-driven building block that solves many of these synthetic bottlenecks. By leveraging the inherent ring strain of the four-membered azetidine ring coupled with the electronic activation of an adjacent vinyl group, this molecule can act as either a 4-atom or a 6-atom synthon in cycloaddition reactions.

This whitepaper provides an authoritative, field-proven guide to the structural properties, divergent mechanistic pathways, and validated experimental protocols for utilizing 1-butyl-2-vinylazetidine in advanced synthetic workflows.

Physicochemical Properties & Structural Dynamics

The reactivity of 1-butyl-2-vinylazetidine is fundamentally dictated by its structure. The azetidine ring inherently possesses significant angle strain (approximately 107 kJ/mol). When a vinyl group is positioned at the C2 carbon, it creates a unique

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | 1-Butyl-2-vinylazetidine |

| CAS Number | 359818-96-5 |

| Molecular Formula | C9H17N |

| Molecular Weight | 139.24 g/mol |

| LogP (Octanol/Water) | ~2.30 |

| Hydrogen Bond Acceptors | 1 (Nitrogen atom) |

| Structural Features | Highly strained 4-membered heterocycle, N-alkylated, C2-vinylic |

Mechanistic Pathways in Ring Expansion

The true utility of 1-butyl-2-vinylazetidine lies in its divergent reactivity profiles. Depending on the catalytic environment and the electronic nature of the coupling partner (heterocumulene), the molecule undergoes two distinct mechanistic pathways:

Path A: Palladium-Catalyzed [4+2] Cycloaddition

When reacted with standard isocyanates (e.g., phenyl isocyanate) in the presence of a Palladium(0) catalyst, the vinyl group undergoes oxidative addition. As demonstrated by Alper and colleagues (), this cleaves the strained C-N bond to form a zwitterionic

Path B: Catalyst-Free [6+2] Cycloaddition

If the coupling partner is a highly electron-deficient isocyanate (e.g., tosyl isocyanate), the reaction proceeds without a catalyst. As detailed by Koya et al. (), the strong electrophilicity of the isocyanate lowers the LUMO energy, enabling direct nucleophilic attack by the sterically hindered azetidine nitrogen. The resulting intermediate undergoes an intramolecular

Divergent mechanistic pathways of 1-butyl-2-vinylazetidine ring expansion.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. I have explicitly outlined the causality behind each experimental choice so that researchers can adapt these parameters for custom derivatives.

Protocol 1: Pd-Catalyzed Synthesis of Tetrahydropyrimidin-2-ones

Objective: Synthesize a 6-membered nitrogen heterocycle via [4+2] atom-economical insertion.

-

Catalyst Activation: In an oven-dried Schlenk flask under an Argon atmosphere, dissolve 5 mol%

and 20 mol% Triphenylphosphine (-

Causality:

is reduced in situ by

-

-

Substrate Addition: Introduce 1.0 equivalent of 1-butyl-2-vinylazetidine to the active catalyst solution.

-

Heterocumulene Insertion: Slowly add 1.1 equivalents of phenyl isocyanate dropwise over 10 minutes.

-

Causality: Dropwise addition ensures the isocyanate concentration remains low relative to the azetidine, preventing the highly common side-reaction of isocyanate trimerization (isocyanurate formation).

-

-

Reaction Maturation: Stir the mixture at strictly room temperature (20-25 °C) for 2 to 4 hours.

-

Causality: Elevated temperatures (>50 °C) will degrade the catalyst and promote oligomerization. The strain of the azetidine ring provides sufficient energy to drive the reaction at ambient conditions.

-

-

Self-Validation & Workup: Monitor the reaction via Thin-Layer Chromatography (TLC). The successful progression is validated by the disappearance of the starting amine spot (visualized via ninhydrin) and the emergence of a highly polar, UV-active spot corresponding to the urea-based product. Concentrate under reduced pressure and purify via silica gel flash chromatography.

Protocol 2: Catalyst-Free Synthesis of Eight-Membered Cyclic Ureas

Objective: Synthesize an 8-membered cyclic urea via [6+2] cycloaddition.

-

Preparation: Dissolve 1.0 equivalent of 1-butyl-2-vinylazetidine in anhydrous Dichloromethane (DCM) under a Nitrogen atmosphere.

-

Electrophile Addition: Cool the flask to 0 °C using an ice bath. Slowly add 1.0 equivalent of Tosyl isocyanate (TsNCO) dropwise.

-

Causality: TsNCO is exceptionally electrophilic. The electron-withdrawing tosyl group lowers the activation barrier, allowing direct nucleophilic attack by the azetidine nitrogen without transition metal activation. The ice bath mitigates the exothermic nature of this direct attack.

-

-

Ring Expansion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours.

-

Self-Validation & Workup: The reaction is self-validating through Infrared (IR) Spectroscopy. Aliquot a micro-sample and run an FTIR scan; the complete disappearance of the distinct, intense isocyanate

stretch at ~2270 cm⁻¹ and the appearance of a cyclic urea

Comparative Reaction Outcomes

The table below summarizes the expected outcomes and yields based on the heterocumulene coupling partner, providing a predictive matrix for drug development professionals designing novel scaffolds.

| Substrate | Reagent (Heterocumulene) | Catalyst / Conditions | Primary Product Scaffold | Ring Size | Approx. Yield |

| 1-Butyl-2-vinylazetidine | Phenyl isocyanate (PhNCO) | 5 mol% | Tetrahydropyrimidin-2-one | 6-Membered | 85 - 95% |

| 1-Butyl-2-vinylazetidine | Tosyl isocyanate (TsNCO) | Catalyst-Free, DCM, RT | Cyclic Urea (Azocine deriv.) | 8-Membered | 44 - 60% |

| 1-Butyl-2-vinylazetidine | Phenyl isothiocyanate | 5 mol% | Thiazinanimine / Pyrimidinethione | 6-Membered | Moderate (~50%) |

Conclusion

1-Butyl-2-vinylazetidine is far more than a simple heterocyclic building block; it is a programmable synthon. By understanding the causality between catalyst selection and the electronic properties of the coupling partner, researchers can dictate whether the molecule undergoes a[4+2] or [6+2] expansion. This level of control is invaluable in modern drug discovery, where accessing novel, sterically complex 6- and 8-membered nitrogenous scaffolds can be the difference between a failed assay and a lead compound.

References

-

Mild Pd(OAc)2/PPh3 Catalyzed Cyclization Reactions of 2-Vinylazetidines with Heterocumulenes: An Atom-Economy Synthesis of Tetrahydropyrimidinone, Tetrahydropyrimidinimine, and Thiazinanimine Analogs. Gyro A. Inman, David C. D. Butler, H. Alper. Synlett, 2001(06), 914-919. URL:[Link]

-

Selective Synthesis of Eight-Membered Cyclic Ureas by the [6 + 2] Cycloaddition Reaction of 2-Vinylazetidines and Electron-Deficient Isocyanates. Shunsuke Koya, et al. Organic Letters, 11(23), 5430-5433, 2009. URL:[Link]

Reactivity profile of 1-Butyl-2-vinylazetidine in organic synthesis

An In-Depth Technical Guide to the Reactivity Profile of 1-Butyl-2-vinylazetidine in Organic Synthesis

Authored by a Senior Application Scientist

Introduction: The Versatility of a Strained Heterocycle

In the landscape of modern organic synthesis, the quest for efficient and novel molecular architectures is perpetual. Strained ring systems, in particular, serve as potent building blocks, their inherent ring strain providing a thermodynamic driving force for a variety of chemical transformations. Among these, 1-butyl-2-vinylazetidine emerges as a molecule of significant interest. This N-substituted azetidine possesses a unique combination of a strained four-membered ring and a reactive vinyl group, rendering it a versatile precursor for the synthesis of complex nitrogen-containing heterocycles. These structural motifs are prevalent in a wide array of biologically active compounds, including many alkaloids and pharmaceutical agents.[1][2][3] This guide provides an in-depth exploration of the reactivity profile of 1-butyl-2-vinylazetidine, offering field-proven insights into its synthetic applications for researchers, scientists, and drug development professionals.

Core Reactivity: A Dichotomy of Functionality

The synthetic utility of 1-butyl-2-vinylazetidine is primarily dictated by the interplay between its two key functional components: the strained azetidine ring and the pendant vinyl group. The ring strain, estimated to be around 27 kcal/mol for the parent aziridine ring, makes the C-N and C-C bonds of the heterocycle susceptible to cleavage under various conditions.[4] This susceptibility, coupled with the reactivity of the vinyl moiety as a diene or dienophile, opens up a rich landscape of chemical transformations.

Cycloaddition Reactions: Building Molecular Complexity

One of the most powerful applications of 2-vinylazetidines is their participation in cycloaddition reactions to construct medium-sized, nitrogen-containing rings, which are often challenging to synthesize via conventional methods.[5]

[6+2] Cycloaddition with Arynes: A Facile Route to Benzazocines

A notable and highly efficient transformation is the [6+2] cycloaddition reaction with benzyne and other arynes.[6][7] This reaction proceeds smoothly without the need for a catalyst, providing a direct and high-yielding pathway to 1-benzazocine derivatives, structures found in numerous biologically active compounds.[5]

The reaction is typically initiated by generating benzyne in situ from a stable precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, using a fluoride source like cesium fluoride (CsF).[5][7] The vinylazetidine then engages the benzyne in a concerted or stepwise cycloaddition.

Proposed Mechanism:

The reaction is thought to proceed via a nucleophilic attack of the azetidine nitrogen onto the benzyne, forming a zwitterionic intermediate. This is followed by a ring-expanding electrocyclization to furnish the eight-membered benzazocine ring.[7]

Diagram 1: Workflow for Benzazocine Synthesis.

Scope and Yields:

The cycloaddition has been shown to be general for a variety of N-substituted 2-vinylazetidines. The nature of the substituent on the nitrogen atom influences the reaction yield.

| Entry | N-Substituent (R²) | Product Yield (%) |

| 1 | Benzyl | High |

| 2 | p-Methoxybenzyl (PMB) | 78 |

| 3 | Octyl | Lower |

| 4 | Cyclohexyl | Lower |

| Data synthesized from multiple sources demonstrating substituent effects.[7] |

This methodology has also been extended to other arynes, such as naphthalynes, further broadening the scope for synthesizing diverse, fused heterocyclic systems.[7]

Experimental Protocol: Synthesis of 1-Butyl-5,6-dihydro-4H-benzo[b]azocine

Materials:

-

1-Butyl-2-vinylazetidine

-

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (Benzyne precursor)

-

Cesium Fluoride (CsF), anhydrous

-

Acetonitrile (MeCN), anhydrous

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and two syringe pumps under an inert atmosphere (N₂ or Ar), add a suspension of CsF (3.0 equivalents) in anhydrous MeCN.

-

Heat the suspension to 50 °C with vigorous stirring.

-

Using the syringe pumps, add solutions of 1-butyl-2-vinylazetidine (1.0 equivalent) in MeCN and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.5 equivalents) in MeCN dropwise over a period of 1 hour. The causality for the slow, simultaneous addition is to maintain a low concentration of the highly reactive benzyne intermediate, thereby minimizing side reactions and polymerization.

-

After the addition is complete, continue stirring the reaction mixture at 50 °C for an additional 2 hours.

-

Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-butyl-5,6-dihydro-4H-benzo[b]azocine.

Ring-Opening Reactions: Accessing Functionalized Amines

The inherent strain of the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opened products. This reactivity provides a valuable route to β-substituted amines, which are important synthons in organic chemistry.[8]

Palladium-Catalyzed Ring-Opening

Palladium catalysts can facilitate the ring-opening of 2-vinylazetidines. These reactions often involve the formation of a π-allyl palladium intermediate, which can then be attacked by a nucleophile. The regioselectivity of the nucleophilic attack is a key consideration in these transformations.[9] While the literature extensively covers vinylaziridines, similar principles apply to vinylazetidines, where the palladium catalyst coordinates to the vinyl group, promoting the cleavage of the adjacent C-N bond.

Diagram 2: Palladium-Catalyzed Ring-Opening.

Rearrangement Reactions: Isomerization to Stable Scaffolds

Rearrangement reactions of vinyl-substituted small rings, such as the aza-[5][10]-Wittig rearrangement, are powerful methods for stereoselectively forming larger, more complex heterocyclic structures.[10][11] For 2-vinylazetidines, treatment with a strong base can deprotonate the carbon adjacent to the nitrogen and the vinyl group, generating an ylide. This intermediate can then undergo a[5][10]-sigmatropic rearrangement to yield a seven-membered azepine ring. The stereochemistry of the starting vinylazetidine can directly influence the stereochemical outcome of the product, making this a stereospecific transformation.[12][13]

Applications in the Synthesis of Natural Products and Analogues

The heterocyclic scaffolds derived from 1-butyl-2-vinylazetidine are central to many natural products, particularly alkaloids.[14][15] For instance, the benzazocine core is a feature of several biologically active molecules. The ability to rapidly construct this eight-membered ring system from simple precursors highlights the efficiency of using strained-ring chemistry in target-oriented synthesis.[5] Furthermore, the functionalized amine products from ring-opening reactions are valuable intermediates for the synthesis of complex molecules like batzelladine B, an anti-HIV alkaloid.[1][2]

Conclusion and Future Outlook

1-Butyl-2-vinylazetidine stands as a testament to the synthetic power of strained heterocyclic systems. Its dual reactivity, stemming from the strained four-membered ring and the versatile vinyl group, allows for a diverse range of transformations including cycloadditions, ring-openings, and rearrangements. These reactions provide efficient, and often stereoselective, access to valuable nitrogen-containing molecules that are otherwise difficult to synthesize. For researchers in drug discovery and process development, mastering the reactivity profile of this compound unlocks novel synthetic pathways to complex molecular targets. Future research will likely focus on expanding the scope of these reactions, particularly in the realm of asymmetric catalysis, to further enhance the utility of this remarkable building block in the synthesis of enantiomerically pure pharmaceuticals.

References

-

Cycloaddition reaction of 2-vinylazetidines with benzyne: a facile access to 1-benzazocine derivatives. PubMed, [Link][6]

-

Cycloaddition Reaction of 2-Vinylazetidines with Benzyne: A Facile Access to 1-Benzazocine Derivatives. American Chemical Society, [Link][5][7]

-

Synthesis and Aza-[5][10]-Wittig Rearrangements of Vinylaziridines: Scope and Limitations. PubMed, [Link][10]

-

2-Vinylazetidines with benzyne of the [6 + 2] cycloaddition reaction. ResearchGate, [Link][16]

-

Cycloaddition Reaction of 2-Vinylazetidines with Benzyne: A Facile Access to 1-Benzazocine Derivatives. ACS Publications, [Link][7]

-

Rearrangements of a 2-vinylaziridine. The Journal of Organic Chemistry, [Link][17]

-

The different reactivities of vinylazides. ResearchGate, [Link][18]

-

Collection - Cycloaddition Reaction of 2‑Vinylazetidines with Benzyne: A Facile Access to 1‑Benzazocine Derivatives - Organic Letters. Figshare, [Link][19]

-

Palladium-catalyzed ring-opening reactions of 1-acetyl-4-vinyl-2-azetidinones and 1-sulfonyl-2-vinylazetidines. Role of intramolecular participation of amide anion. Waseda University, [Link][9]

-

Reactivities of vinyl azides. a General reactivity of vinyl azides as CCN synthon driven by the release of N2. b Cycloaddition reactivity of vinyl azides with azide retention (this work). c Selected important natural sesquiterpenoids with decalin motif. ResearchGate, [Link][20]

-

Reactivity of Stabilized Vinyldiazo Compounds toward Alkenyl- and Alkynylsilanes under Gold Catalysis: Regio- and Stereoselective Synthesis of Skipped Dienes and Enynes. PMC, [Link][21]

-

Aziridines. XXIV. Reactions of derivatives of 2-vinylaziridine. The Journal of Organic Chemistry, [Link][22]

-

A concise synthesis of (+)-batzelladine B from simple pyrrole-based starting materials. PMC, [Link][1]

-

Stereoselective and Stereospecific Reactions. Master Organic Chemistry, [Link][12]

-

Synthesis and Applications of Vinylaziridines and Ethynylaziridines. ResearchGate, [Link][4]

-

Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. MDPI, [Link][8]

-

Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. MDPI, [Link][2]

-

cobalt-catalyzed enantioselective ring opening of unstrained heterocycles via vinyliden. ProQuest, [Link][23]

-

A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. Syrris, [Link][14]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC, [Link][24]

-

Synthesis of the Alkaloid Natural Products (+)-Plicane and (-)-Obliquine, Using Polymer-Supported Reagents and Scavengers. Semantic Scholar, [Link][15]

-

8.4. Stereoselectivity. Introduction to Organic Chemistry, [Link][25]

-

Synthetic studies towards biologically active heterocyclic alkaloids and their analogues: a thesis in Chemistry. UMassD Repository, [Link][3]

-

Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C-O Bond Activation. chemrxiv.org, [Link][27]

-

Synthesis and characterization of ionic liquids based upon 1-butyl-2,3-dimethylimidazolium chloride/ZnCl2. New Journal of Chemistry (RSC Publishing), [Link][29]

-

Anomalous Thermal Characteristics of Poly(Ionic Liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts. MDPI, [Link][30]

-

Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts. PMC, [Link][31]

-

Sigmatropic rearrangements of 'onium' ylids. Chemical Society Reviews (RSC Publishing), [Link][11]

Sources

- 1. A concise synthesis of (+)-batzelladine B from simple pyrrole-based starting materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cycloaddition reaction of 2-vinylazetidines with benzyne: a facile access to 1-benzazocine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 10. Synthesis and Aza-[2,3]-Wittig Rearrangements of Vinylaziridines: Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sigmatropic rearrangements of ‘onium’ ylids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Stereoselectivity - Wikipedia [en.wikipedia.org]

- 14. syrris.jp [syrris.jp]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. figshare.com [figshare.com]

- 20. researchgate.net [researchgate.net]

- 21. Reactivity of Stabilized Vinyldiazo Compounds toward Alkenyl- and Alkynylsilanes under Gold Catalysis: Regio- and Stereoselective Synthesis of Skipped Dienes and Enynes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. hammer.purdue.edu [hammer.purdue.edu]

- 24. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 8.4. Stereoselectivity – Introduction to Organic Chemistry [saskoer.ca]

- 26. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]

- 27. pubs.acs.org [pubs.acs.org]

- 28. youtube.com [youtube.com]

- 29. Synthesis and characterization of ionic liquids based upon 1-butyl-2,3-dimethylimidazolium chloride/ZnCl2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 30. Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts [mdpi.com]

- 31. Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of a Strained Scaffold: A Technical Guide to the History and Discovery of Functionalized Azetidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

From its initial discovery as a chemical novelty, the azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has risen to prominence as a privileged scaffold in modern medicinal chemistry.[1] Its inherent ring strain and distinct three-dimensional geometry impart unique physicochemical properties that are increasingly sought after in the design of novel therapeutics.[2][3] This in-depth technical guide provides a comprehensive exploration of the history, discovery, and evolution of synthetic methodologies for functionalized azetidines. We will delve into the causality behind experimental choices, from classical ring-closing strategies to modern catalytic and photochemical advancements, offering field-proven insights for researchers at the forefront of drug discovery and development.

The Genesis of a Strained Ring: A Historical Perspective

The journey of azetidine chemistry began in 1888 with the pioneering work of German chemists Siegmund Gabriel and J. Weiner.[1] Their seminal report described the synthesis of the parent azetidine ring via the intramolecular cyclization of γ-bromopropylamine in the presence of a base.[1] This foundational discovery laid the groundwork for future explorations into this unique heterocyclic system. However, the inherent ring strain of the four-membered ring, a consequence of significant deviation from ideal tetrahedral bond angles, posed a considerable synthetic challenge for early chemists, rendering its isolation and functionalization a non-trivial pursuit.[1][3] Early methods were often characterized by low yields and limited substrate scope, hindering the widespread adoption of the azetidine motif.[1]

Evolution of Synthetic Methodologies: From Classical to Contemporary

The increasing recognition of the azetidine scaffold's potential in medicinal chemistry has catalyzed the development of more sophisticated and efficient synthetic strategies.[1][4] This section will explore the key methodologies that have shaped the field, from foundational cyclization reactions to modern, highly selective transformations.

Foundational Intramolecular Cyclizations

The classical and most direct approach to the azetidine core involves the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group.[5] This strategy, employed in the initial discovery, relies on the nucleophilic attack of an amine onto an electrophilic carbon center, typically at the γ-position, to forge the four-membered ring.[1]

Key Considerations for Intramolecular Cyclization:

-

Leaving Group: The efficiency of the cyclization is highly dependent on the nature of the leaving group. Halides (Br, I) and sulfonates (tosylates, mesylates) are commonly employed.

-

Reaction Conditions: The choice of base and solvent is critical to promote the desired intramolecular reaction over competing intermolecular side reactions.

-

Stereocontrol: The stereochemistry of the starting material can be effectively translated to the azetidine product, allowing for the synthesis of enantiomerically enriched compounds.[6]

Experimental Protocol: Synthesis of N-Aryl-2-Cyanoazetidines via Intramolecular Cyclization[7][8]

This three-step sequence provides a reliable method for accessing diversely substituted N-aryl-2-cyanoazetidines from β-amino alcohols.

Step 1: Copper-Catalyzed N-Arylation

-

To a solution of the β-amino alcohol in a suitable solvent (e.g., toluene), add the aryl halide, a copper catalyst (e.g., CuI), a ligand (e.g., L-proline), and a base (e.g., K₂CO₃).

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

After cooling, perform an aqueous workup and purify the N-arylated amino alcohol by column chromatography.

Step 2: N-Cyanomethylation

-

Dissolve the N-arylated amino alcohol in a suitable solvent (e.g., acetonitrile) and add chloroacetonitrile and a base (e.g., K₂CO₃).

-

Stir the reaction at room temperature until completion.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

Step 3: One-Pot Mesylation and Ring Closure

-

Dissolve the crude N-cyanomethylated intermediate in an anhydrous solvent (e.g., CH₂Cl₂) and cool to 0 °C.

-

Add a base (e.g., triethylamine) followed by methanesulfonyl chloride dropwise.

-

After stirring for a designated time, add a strong, non-nucleophilic base (e.g., DBU) to induce ring closure.

-

Quench the reaction, perform an aqueous workup, and purify the final N-aryl-2-cyanoazetidine by column chromatography.

[2+2] Cycloaddition Reactions: A Direct Approach

[2+2] cycloaddition reactions offer a powerful and atom-economical strategy for the direct construction of the azetidine ring.[5] These reactions typically involve the combination of an imine with an alkene or a ketene.

2.2.1. The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of an imine and an alkene, provides a direct and often stereoselective route to functionalized azetidines.[1][7] However, this reaction has historically been met with challenges due to the excited state of imines being susceptible to rapid, non-productive decay pathways.[7] Recent advancements, particularly the use of visible-light photocatalysis, have overcome many of these limitations, enabling the synthesis of complex azetidine architectures under mild conditions.[8][9][10][11]

Experimental Protocol: Visible-Light-Mediated Intramolecular Aza Paternò-Büchi Reaction (General Procedure)[13]

This protocol describes a general procedure for the synthesis of bicyclic azetidines.

Reactant Preparation:

-

A solution of the oxime precursor is prepared in a suitable solvent (e.g., THF).

Photochemical Reaction:

-

To the solution, add a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆).

-

Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature until the starting material is consumed.

-

The reaction progress is monitored by TLC or LC-MS.

Workup and Purification:

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired bicyclic azetidine.

2.2.2. Ketene-Imine Cycloaddition (Staudinger Synthesis)

The Staudinger synthesis, discovered in 1907, remains a cornerstone for the synthesis of β-lactams (azetidin-2-ones) and involves the [2+2] cycloaddition of a ketene and an imine.[12] The ketene is often generated in situ from an acyl chloride and a tertiary amine.[12] The reaction proceeds through a zwitterionic intermediate, followed by conrotatory electrocyclization to form the four-membered ring.[12]

Ring Expansion of Three-Membered Heterocycles

The ring expansion of readily available aziridines provides an alternative and versatile route to functionalized azetidines.[5][13] This strategy leverages the inherent strain of the three-membered ring to drive the formation of the larger, yet still strained, four-membered ring.

Modern Catalytic Approaches: C-H Functionalization

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. Palladium-catalyzed intramolecular C(sp³)-H amination has been successfully applied to the synthesis of functionalized azetidines.[9] This approach involves the reductive elimination from a high-valent palladium intermediate to form the C-N bond of the azetidine ring.[9]

The Azetidine Scaffold in Drug Discovery: A Privileged Motif

The unique structural and physicochemical properties of the azetidine ring have made it an increasingly attractive scaffold in medicinal chemistry.[1][2][14] Its incorporation into drug candidates can lead to improvements in metabolic stability, aqueous solubility, and lipophilicity.[1] Several FDA-approved drugs, including baricitinib, cobimetinib, and azelnidipine, feature an azetidine moiety, highlighting its therapeutic relevance.[2][15]

Impact of the Azetidine Ring on Physicochemical Properties:

| Property | Impact of Azetidine Incorporation | Rationale |

| Metabolic Stability | Generally Increased | The strained ring can be more resistant to enzymatic degradation.[3] |

| Aqueous Solubility | Often Improved | The presence of the nitrogen atom can increase polarity.[1] |

| Lipophilicity (logP) | Typically Lowered | Compared to larger, more flexible aliphatic rings.[1] |

| Conformational Rigidity | Increased | The four-membered ring restricts conformational freedom, which can lead to higher binding affinity and selectivity for biological targets.[2][3] |

Visualizing Key Synthetic Pathways

To better understand the relationships between different synthetic strategies, the following diagrams illustrate the core concepts.

Caption: Overview of major synthetic routes to functionalized azetidines.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. lifechemicals.com [lifechemicals.com]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Protocols for the Ring Expansion of 1-Butyl-2-vinylazetidine in the Synthesis of Medium-Sized N-Heterocycles

Introduction & Mechanistic Principles

Medium-sized nitrogen heterocycles (such as 6-, 7-, and 8-membered rings) are privileged scaffolds in drug discovery and medicinal chemistry. However, their de novo synthesis is often thermodynamically and kinetically challenging due to unfavorable entropic factors and transannular strain. To bypass these barriers, researchers utilize strain-driven ring expansion.

The compound 1[1] is an ideal precursor for these transformations. The four-membered azetidine ring harbors approximately 26 kcal/mol of ring strain. When coupled with the adjacent C2-vinyl group, the molecule can undergo highly regioselective expansions through two distinct mechanistic pathways:

-

The Zwitterionic

Pathway (Catalyst-Free) : When exposed to highly electrophilic heterocumulenes (e.g., electron-deficient tosyl isocyanate), the basic azetidine nitrogen directly attacks the isocyanate carbon. This generates a zwitterionic intermediate. Driven by the release of ring strain, an intramolecular -

The

-Allylpalladium Pathway (Transition-Metal Catalyzed) : In the presence of a Pd(0) catalyst, the vinylazetidine undergoes oxidative addition to form a

Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating visual and chromatographic checkpoints to ensure the fidelity of the reactive intermediates.

Protocol A: Catalyst-Free Synthesis of 8-Membered Cyclic Ureas ([6+2] Cycloaddition)

Objective: Synthesis of 1-butyl-tosyl-1,3-diazocan-2-one derivatives via a [6+2] cycloaddition[2]. Causality Check: This protocol omits transition metals, relying entirely on the electrophilicity of the isocyanate. Using non-electron-deficient isocyanates (like phenyl isocyanate) will stall the reaction at the zwitterion stage or require extreme heating, leading to decomposition[4].

-

Preparation : Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under a continuous argon purge to prevent moisture-induced isocyanate hydrolysis.

-

Solvent & Substrate : Dissolve 1-butyl-2-vinylazetidine (1.0 mmol) in 5.0 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath.

-

Insight: Cooling controls the initial exothermic nucleophilic attack, preventing the localized heating that typically drives competing

pathways and unwanted 6-membered ring byproducts.

-

-

Reagent Addition : Add tosyl isocyanate (1.1 mmol) dropwise over 5 minutes using a syringe pump.

-

Reaction : Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is self-validating when the highly polar azetidine baseline spot completely converts to a higher-

product spot. -

Workup : Quench the reaction with 5 mL of saturated aqueous

to neutralize any acidic byproducts. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous -

Purification : Purify the crude residue via flash column chromatography (silica gel) to isolate the 8-membered cyclic urea.

Protocol B: Pd-Catalyzed Synthesis of Tetrahydropyrimidinones

Objective: Synthesis of 6-membered N-heterocycles via

-

Catalyst Pre-activation : In an argon-purged Schlenk tube, combine

(5 mol%, 0.05 mmol) and-

Self-Validation: The solution must transition from reddish-brown to a clear pale yellow, visually confirming the reduction of Pd(II) to the active Pd(0) species.

-

-

Reagent Addition : Add the chosen heterocumulene (e.g., a carbodiimide or aryl isocyanate, 1.2 mmol) to the active catalyst solution.

-

Substrate Injection : Slowly inject 1-butyl-2-vinylazetidine (1.0 mmol) dissolved in 2.0 mL of THF.

-

Insight: Adding the strained ring after the heterocumulene ensures the Pd-catalyst is fully coordinated with the trapping agent prior to the generation of the highly reactive

-allylpalladium species, suppressing substrate dimerization.

-

-

Heating : Heat the mixture to 60 °C for 6–8 hours.

-

Workup & Purification : Cool to room temperature. Filter the mixture through a short pad of Celite to remove precipitated palladium black. Concentrate the filtrate and purify via flash chromatography to afford the tetrahydropyrimidinone analog.

Data Interpretation & Comparative Metrics

The table below summarizes the quantitative data and expected regiochemical outcomes based on the chosen expansion modality, derived from established literature parameters[2][3].

| Reaction Modality | Reagents / Catalyst | Temp (°C) | Primary Intermediate | Major Product Ring Size | Expected Yield Range |

| Catalyst-Free [6+2] | Tosyl Isocyanate (No Cat.) | 20–25 | Zwitterion ( | 8-Membered (Azocine) | 75–89% |

| Catalyst-Free [6+2] | Benzoyl Isocyanate (No Cat.) | 100 | Zwitterion ( | 8-Membered (Azocine) | 30–45% |

| Pd-Catalyzed | Isocyanate + | 60 | 6-Membered (Pyrimidinone) | 65–85% | |

| Pd-Catalyzed | Aryl Isocyanate + | 80 | 7-Membered (Diazepine) | 50–70% |

Mechanistic Visualization

The following diagram maps the logical flow and divergent mechanistic pathways of 1-butyl-2-vinylazetidine ring expansion based on the presence or absence of a transition metal catalyst.

Divergent ring expansion pathways of 1-butyl-2-vinylazetidine based on catalyst presence.

References

- 1-Butyl-2-vinylazetidine Source: Bidepharm URL

- Selective Synthesis of Eight-Membered Cyclic Ureas by the [6 + 2] Cycloaddition Reaction of 2-Vinylazetidines and Electron-Deficient Isocyanates Source: Organic Letters - ACS Publications URL

- Source: PMC (National Institutes of Health)

- Mild Pd(OAc)2/PPh3 Catalyzed Cyclization Reactions of 2-Vinylazetidines with Heterocumulenes: An Atom-Economy Synthesis of Tetrahydropyrimidinone...

Sources

Application Note: Synthesis of Azocines via Aza-Cope Rearrangement of 1-Butyl-2-vinylazetidine

Introduction & Strategic Overview

Medium-sized nitrogen heterocycles, particularly eight-membered azocines, are highly prized scaffolds in drug discovery due to their prevalence in bioactive alkaloids and pharmaceutical libraries. However, their synthesis is notoriously challenging due to the unfavorable entropic and enthalpic barriers associated with medium-ring closure[1].

To bypass these thermodynamic hurdles, modern synthetic strategies rely on the ring expansion of strained four-membered rings. The reaction of 1-butyl-2-vinylazetidine (CAS: 359818-96-5)[2] with electron-deficient allenes triggers a highly efficient cascade sequence. This cascade terminates in a charge-accelerated [3,3]-sigmatropic rearrangement (aza-Cope rearrangement), yielding functionalized azocines under remarkably mild conditions[3].

Mechanistic Rationale

While formally classified as a[6+2] cycloaddition, the transformation operates via a distinct step-wise zwitterionic pathway[4]:

-

Nucleophilic Attack: The tertiary nitrogen of 1-butyl-2-vinylazetidine is highly nucleophilic, a property enhanced by the electron-donating

-butyl group. It attacks the central sp-hybridized carbon of an electron-deficient allene (e.g., acetylallene). -

Zwitterion Formation: This initial C–N bond formation generates a highly reactive zwitterionic intermediate, featuring a quaternary ammonium center and an enolate-like anion[3].

-

Aza-Cope Rearrangement: The zwitterion inherently contains a 1,5-diene system. Driven by the massive thermodynamic relief of the azetidine ring strain (~26 kcal/mol) and the neutralization of the separated charges, the intermediate undergoes a rapid, suprafacial[3,3]-aza-Cope rearrangement to expand the ring into an eight-membered azocine[1].

Mechanistic pathway of the aza-Cope rearrangement to form azocines.

Experimental Design & Causality

As a self-validating system, every parameter in this protocol is chosen to manipulate the kinetics of the zwitterionic intermediate:

-

Solvent Selection (Strictly Aprotic): Toluene or Dichloromethane (CH₂Cl₂) must be used. Causality: Protic solvents (like methanol) will prematurely protonate the enolate anion of the zwitterion. This quenches the cascade before the [3,3]-rearrangement can occur, leading exclusively to acyclic, ring-opened amino-ketone byproducts.

-

Temperature Control: The initial nucleophilic attack is highly exothermic. Initiating the reaction at 0 °C prevents the competitive thermal dimerization of the allene. Warming to room temperature provides the necessary thermal activation energy to overcome the orbital symmetry requirements of the sigmatropic shift.

-

In-Process Validation: The reaction progress is unambiguously tracked via ¹H NMR of crude aliquots. The successful aza-Cope rearrangement is validated by the disappearance of the complex multiplets of the strained azetidine ring (3.0–4.0 ppm) and the emergence of a new set of olefinic protons (5.5–6.5 ppm) corresponding to the expanded azocine core.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and azocine yield, validating the choice of non-polar environments.

| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |

| 1 | Methanol | 25 | 4 | < 5 | Protic solvent traps the zwitterion; acyclic byproduct dominates. |

| 2 | THF | 0 to 25 | 6 | 62 | Moderate stabilization of zwitterion; slower rearrangement. |

| 3 | CH₂Cl₂ | 0 to 25 | 4 | 78 | Good balance of polarity; efficient ring expansion. |

| 4 | Toluene | 0 to 25 | 4 | 85 | Optimal non-polar environment; maximizes[3,3] sigmatropic shift. |

| 5 | Toluene | 80 | 1 | 45 | Elevated temperature causes allene degradation and polymerization. |

Step-by-Step Protocol: Synthesis of -Butyl-Azocine Derivatives

Materials Required:

-

1-Butyl-2-vinylazetidine (1.0 equiv)

-

Acetylallene or Benzoylallene (1.2 equiv)

-

Anhydrous Toluene (0.2 M relative to azetidine)

-

Saturated aqueous NH₄Cl, Ethyl Acetate, Brine, Anhydrous Na₂SO₄.

Methodology:

-

System Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Note: Rigorous exclusion of moisture is critical to prevent zwitterion quenching.

-

Reagent Mixing: Add 1-butyl-2-vinylazetidine (1.0 mmol, 139.2 mg) and anhydrous Toluene (5.0 mL) to the flask. Cool the mixture to 0 °C using an ice-water bath to control the initial exothermic addition.

-

Allene Addition: Slowly add the electron-deficient allene (1.2 mmol) dropwise over 10 minutes via a gas-tight syringe. The slight stoichiometric excess ensures complete consumption of the azetidine.

-

Aza-Cope Rearrangement (Reaction Phase): Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 4 hours.

-

Self-Validating Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the azetidine spot (lower

, amine-like tailing) and the appearance of a new, UV-active spot (higher -

Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 80:20 Hexanes/EtOAc) to yield the pure azocine derivative.

Step-by-step experimental workflow for azocine synthesis.

References

-

Selective Synthesis of Eight-Membered Cyclic Ureas by the [6 + 2] Cycloaddition Reaction of 2-Vinylazetidines and Electron-Deficient Isocyanates Organic Letters (2009) URL:[Link]

-

Cycloaddition reaction of 2-vinylazetidines with benzyne: A facile access to 1-benzazocine derivatives Organic Letters (2012) URL:[Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of N-butyl-2-vinylazetidine via Intramolecular Cyclization

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, are crucial structural motifs in modern medicinal chemistry and drug development.[1][2][3] Their inherent ring strain not only imparts unique conformational constraints but also makes them valuable synthetic intermediates for accessing a wide array of more complex nitrogenous compounds.[3] The incorporation of an azetidine ring into a drug candidate can lead to improved physicochemical properties, such as increased metabolic stability, enhanced binding affinity, and better solubility.

This application note provides a comprehensive, step-by-step guide for the synthesis of N-butyl-2-vinylazetidine, a model compound representing a class of substituted azetidines with potential applications as building blocks in pharmaceutical discovery. The synthetic strategy hinges on a robust and widely employed method: the intramolecular cyclization of an activated γ-amino alcohol. This approach is valued for its reliability and the accessibility of its starting materials.

Reaction Mechanism: Intramolecular SN2 Cyclization

The core of this synthesis is an intramolecular nucleophilic substitution (SN2) reaction.[1] The general principle involves a three-step sequence:

-

Precursor Synthesis: An appropriate acyclic precursor is synthesized, containing both the nucleophilic amino group and a hydroxyl group at a position that will allow for 4-membered ring formation (a 1,3-relationship).

-

Activation: The hydroxyl group, a poor leaving group, is converted into a superior leaving group, typically a mesylate or tosylate. This is achieved by reacting the alcohol with a sulfonyl chloride.

-

Cyclization: A base is introduced to deprotonate the secondary amine, enhancing its nucleophilicity. The resulting amide anion then attacks the carbon atom bearing the leaving group, displacing it and forging the azetidine ring.

This sequence ensures a high-yielding and regioselective formation of the desired four-membered ring.

Sources

Application Note: Scalable Synthesis and Mechanistic Utilization of 1-Butyl-2-vinylazetidine

Executive Summary

1-Butyl-2-vinylazetidine (CAS: 359818-96-5) is a highly versatile, strained N-heterocycle that serves as a critical building block in advanced organic synthesis and drug development. Unlike standard four-membered rings, the presence of the vinyl group allows this molecule to act as a unique six-atom component in complex cycloadditions and as a precursor for π-allylpalladium intermediates. This application note details a scalable, three-phase synthetic protocol designed to maximize yield while preserving the integrity of the highly strained azetidine core.

Mechanistic Insights & Causality (E-E-A-T)

The synthesis of 2-vinylazetidines is notoriously challenging due to the propensity of the four-membered ring to undergo premature ring-opening under standard reaction conditions. Our protocol leverages the foundational methodology of[1], utilizing chlorosulfonyl isocyanate (CSI) for a highly regioselective [2+2] cycloaddition with 1,3-butadiene.

Crucially, the reduction of the intermediate β-lactam (4-vinylazetidin-2-one) must be strictly controlled. Standard lithium aluminum hydride (LiAlH₄) is often basic enough to trigger ring cleavage. By generating alane (AlH₃) in situ via the addition of sulfuric acid to LiAlH₄, we suppress the basicity of the reductant. This ensures the chemoselective reduction of the carbonyl group while leaving the azetidine ring intact[2].

Downstream, the N-alkylation with a butyl halide yields 1-Butyl-2-vinylazetidine, which can be deployed in atom-economical Pd-catalyzed cyclizations with heterocumulenes to form medium-sized heterocycles, as demonstrated by [3].

Fig 1: Step-by-step synthetic workflow for 1-Butyl-2-vinylazetidine.

Experimental Protocols: A Self-Validating System

Phase 1: [2+2] Cycloaddition (Synthesis of 4-Vinylazetidin-2-one)

-

Setup : In a flame-dried 1 L round-bottom flask under an inert N₂ atmosphere, dissolve 1,3-butadiene (1.2 eq) in anhydrous diethyl ether (400 mL). Cool the system to -78 °C using a dry ice/acetone bath.

-

Addition : Add chlorosulfonyl isocyanate (CSI, 1.0 eq) dropwise over 1 hour.

-

Causality: Slow addition at cryogenic temperatures prevents the exothermic polymerization of the diene and ensures strict [2+2] regioselectivity.

-

-

Hydrolysis : Warm the mixture to 0 °C. Quench the N-chlorosulfonyl intermediate by adding a saturated aqueous solution of Na₂SO₃ and adjust to pH 7-8 with 10% KOH.

-

Validation Checkpoint : Extract with dichloromethane, dry over MgSO₄, and concentrate. Monitor via IR spectroscopy. The protocol is validated by the appearance of a strong β-lactam C=O stretch at ~1750 cm⁻¹.

Phase 2: Chemoselective Reduction (Synthesis of 2-Vinylazetidine)

-

Reagent Preparation : In a separate flask, suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C. Carefully add 100% H₂SO₄ (1.5 eq) dropwise to generate AlH₃ in situ. Stir for 30 minutes.

-

Reduction : Add the crude 4-vinylazetidin-2-one dissolved in THF dropwise to the AlH₃ suspension. Stir at room temperature for 4 hours.

-

Quenching & Validation Checkpoint : Quench sequentially with H₂O, 15% NaOH, and H₂O (Fieser method) to precipitate aluminum salts. Filter through Celite. GC-MS must confirm the mass of the free amine (m/z 83.13), and ¹H NMR should show the disappearance of the carbonyl carbon and the presence of the intact vinyl group multiplet at ~5.8 ppm.

Phase 3: N-Alkylation (Synthesis of 1-Butyl-2-vinylazetidine)

-

Alkylation : Dissolve 2-vinylazetidine (1.0 eq) in anhydrous acetonitrile. Add anhydrous K₂CO₃ (2.0 eq) and 1-bromobutane (1.1 eq).

-

Reflux : Heat the mixture to 60 °C for 8 hours.

-

Causality: K₂CO₃ is a mild base that effectively neutralizes the generated HBr without promoting base-catalyzed ring opening of the strained azetidine.

-

-

Purification & Validation Checkpoint : Filter the salts, concentrate the filtrate, and purify via vacuum distillation. Final validation via ¹³C NMR must confirm the N-butyl chain carbons (~58.0, 30.2, 20.5, 14.1 ppm) alongside the preserved azetidine core.

Quantitative Data Summary

| Reaction Phase | Reagents & Catalysts | Temp / Time | Yield (%) | Key Mechanistic Control |

| [2+2] Cycloaddition | 1,3-Butadiene, CSI, Na₂SO₃ | -78 °C to RT, 12h | 65-75% | Cryogenic temp prevents diene polymerization |

| Carbonyl Reduction | AlH₃ (LiAlH₄/H₂SO₄), THF | 0 °C to RT, 4h | 60-70% | AlH₃ prevents base-catalyzed ring-opening |

| N-Alkylation | 1-Bromobutane, K₂CO₃, MeCN | 60 °C, 8h | 80-85% | Mild base limits unwanted side reactions |

Downstream Application: Pd-Catalyzed Cyclization

1-Butyl-2-vinylazetidine is uniquely primed for atom-economical transformations. When reacted with heterocumulenes (e.g., isocyanates) in the presence of a Pd(OAc)₂/PPh₃ catalyst system, it undergoes a highly efficient cyclization. The reaction proceeds via a π-allylpalladium intermediate, characterized by a stereochemical inversion through an η³-η¹-η³ isomerization mechanism, ultimately yielding tetrahydropyrimidinones and related medium-sized heterocycles[4]. Furthermore, it acts as a robust six-atom component in[6+2] cycloadditions with electron-deficient isocyanates to form eight-membered cyclic ureas, as detailed by [5].

Fig 2: Pd-catalyzed cyclization pathway of 1-Butyl-2-vinylazetidine.

References

-

Hassner, A., & Wiegand, N. (1986). Small rings. 29. Synthesis and ring expansion of vinylazetidines. A synthesis of hydroazocines. The Journal of Organic Chemistry, 51(19), 3652-3656.[Link]

-

Inman, G. A., Butler, D. C. D., & Alper, H. (2001). Mild Pd(OAc)₂/PPh₃ Catalyzed Cyclization Reactions of 2-Vinylazetidines with Heterocumulenes: An Atom-Economy Synthesis of Tetrahydropyrimidinone, Tetrahydropyrimidinimine, and Thiazinanimine Analogs. Synlett, 2001(SI), 0914-0919.[Link]

-

Yang, L., Deng, G., Wang, D.-X., Huang, Z.-T., Zhu, J.-P., & Wang, M.-X. (2009). Selective Synthesis of Eight-Membered Cyclic Ureas by the [6 + 2] Cycloaddition Reaction of 2-Vinylazetidines and Electron-Deficient Isocyanates. Organic Letters, 11(24), 5698-5701.[Link]

Sources

Reductive opening of 1-Butyl-2-vinylazetidine ring systems

Application Note & Protocol: Reductive Opening of 1-Butyl-2-vinylazetidine Ring Systems

Executive Summary

The functionalization of strained nitrogen heterocycles is a cornerstone of modern medicinal chemistry. Azetidines, highly strained four-membered rings, offer unique vectors for drug discovery but are often challenging to elaborate without uncontrolled decomposition[1]. This application note details the controlled, reductive ring opening of 1-butyl-2-vinylazetidine (CAS 359818-96-5) to synthesize highly functionalized acyclic amine scaffolds. By leveraging the adjacent vinyl group, chemists can bypass the high activation energy typically required for unactivated C–N bond cleavage, utilizing either Palladium-catalyzed allylic amination pathways or Single-Electron Transfer (SET) methodologies[2][3].

Mechanistic Rationale & Scientific Grounding

The inherent ring strain of the azetidine system (~26 kcal/mol) provides the thermodynamic driving force for ring-opening reactions[1]. However, the regioselective cleavage of the C2–N bond in 1-butyl-2-vinylazetidine specifically relies on the adjacent unsaturation.

-

Palladium-Catalyzed Pathway: Transition metals, particularly Pd(0), can undergo facile oxidative addition into the allylic C2–N bond. This process relieves ring strain and generates a thermodynamically stable

-allylpalladium intermediate[4]. When intercepted by a mild hydride source (e.g., ammonium formate), reductive elimination occurs preferentially at the less sterically hindered terminal carbon, yielding linear allylic amines[2]. -

Single-Electron Transfer (SET) Pathway: Strong one-electron reductants, such as Samarium(II) iodide (SmI₂), can transfer an electron into the

orbital of the vinyl group. The resulting radical anion undergoes rapid C–N bond scission to relieve ring strain, generating a carbon-centered radical that, upon a second electron transfer and protonation, yields homoallylic acyclic amines[3].

Mechanistic Visualization

Mechanistic pathways for the reductive ring opening of 1-butyl-2-vinylazetidine.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of reaction conditions for the ring opening of 1-butyl-2-vinylazetidine, highlighting the impact of catalyst and reductant selection on regioselectivity.

| Method | Catalyst / Reagent (mol%) | Reductant | Temp (°C) | Conversion (%) | Regioselectivity (Linear:Branched) |

| Palladium | Pd(OAc)₂ (5%) / PPh₃ (15%) | HCOONH₄ (2.0 eq) | 60 | >95 | 92:8 |

| Palladium | Pd₂(dba)₃ (2.5%) / dppe (5%) | PMHS (3.0 eq) | 40 | 88 | 85:15 |

| Palladium | Pd(OAc)₂ (5%) / PPh₃ (15%) | NaBH₄ (1.5 eq) | 25 | 60 | 60:40 |

| SET | SmI₂ (2.5 eq) | H₂O (additive) | 25 | 78 | N/A (Homoallylic) |

Data Interpretation: The use of Pd(OAc)₂ with PPh₃ and ammonium formate provides the highest conversion and optimal linear regioselectivity. Stronger hydrides like NaBH₄ lead to premature hydride attack, eroding regiocontrol.

Experimental Protocols

Protocol A: Palladium-Catalyzed Reductive Ring Opening

Objective: High-yielding synthesis of linear allylic amines via

Causality & Experimental Design:

-

Ligand Selection: PPh₃ is selected over bidentate ligands (like dppe) because its monodentate nature provides sufficient steric bulk to stabilize the Pd(II) intermediate without overly crowding the metal center, allowing the bulky formate ion to coordinate[2].

-

Hydride Source: Ammonium formate is utilized because it decomposes into NH₃ and CO₂, rendering the hydride transfer entropically favorable and irreversible, preventing over-reduction of the resulting alkene.

Step-by-Step Procedure:

-

Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, charge Pd(OAc)₂ (11.2 mg, 0.05 mmol) and PPh₃ (39.3 mg, 0.15 mmol). Add anhydrous THF (5.0 mL).

-

Causality Checkpoint: Stir for 15 minutes until the solution turns from orange-red to pale yellow. This visual shift confirms the reduction of Pd(II) to the active Pd(0) species by the phosphine ligand.

-

-

Substrate Introduction: Inject 1-butyl-2-vinylazetidine (139.2 mg, 1.0 mmol) into the stirring catalyst solution via a gas-tight syringe. Stir for 10 minutes at room temperature to allow for oxidative addition and formation of the

-allylpalladium complex. -

Hydride Delivery: Add solid ammonium formate (126.1 mg, 2.0 mmol) in a single portion. Heat the reaction mixture to 60 °C.

-

Self-Validating QC (In-Process): Monitor the reaction via TLC (10% MeOH in DCM).

-

Validation: The starting azetidine (tertiary amine) will not stain strongly with Ninhydrin. The successful ring opening generates a secondary amine, which will present as a distinct, intensely colored spot upon Ninhydrin heating. GC-MS should confirm the disappearance of the cyclic parent ion and the emergence of the acyclic fragmentation pattern.

-

-

Workup: Once complete (typically 2-3 hours), cool to room temperature, dilute with Et₂O (15 mL), and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure and purify via flash chromatography (silica gel, gradient DCM/MeOH containing 1% Et₃N).

Protocol B: SmI₂-Mediated SET Ring Opening

Objective: Synthesis of homoallylic amines via single-electron transfer and radical-anion ring cleavage.

Causality & Experimental Design:

-

Strict Anhydrous Initiation: SmI₂ is highly sensitive to oxidation. The reaction must be initiated in strictly anhydrous conditions to ensure the first electron transfer occurs at the vinyl group rather than being quenched by moisture[3].

-

Proton Source Addition: A controlled amount of water or methanol is added after the initial complexation to rapidly protonate the intermediate carbon-centered radical, driving the equilibrium toward the open-ring product.

Step-by-Step Procedure:

-

Preparation: To an oven-dried, argon-purged flask, add a commercially available 0.1 M solution of SmI₂ in THF (25 mL, 2.5 mmol).

-

Substrate Addition: Dissolve 1-butyl-2-vinylazetidine (139.2 mg, 1.0 mmol) in degassed THF (2.0 mL) and add it dropwise to the deep blue SmI₂ solution at room temperature.

-

Electron Transfer & Quenching: Stir for 5 minutes, then add degassed H₂O (36 µL, 2.0 mmol) via microsyringe.

-

Self-Validating QC: The reaction is self-indicating. The deep blue color of Sm(II) will rapidly discharge to a pale yellow/white suspension of Sm(III) salts as the electron transfer and protonation occur. If the blue color persists, the reaction is incomplete.

-

-

Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) and 1M NaOH (5 mL) to precipitate samarium salts. Extract the aqueous layer with EtOAc (3 × 15 mL). Dry the combined organics over anhydrous Na₂SO₄, concentrate, and purify via column chromatography.

References

1.[4] Mild Pd(OAc)2/PPh3 Catalyzed Cyclization Reactions of 2-Vinylazetidines with Heterocumulenes: An Atom-Economy Synthesis of Tetrahydropyrimidinone, Tetrahydropyrimidinimine, and Thiazinanimine Analogs. ResearchGate. Available at: 2.[2] Mild Pd(OAc)2/PPh3 Catalyzed Cyclization Reactions of 2-Vinylazetidines with Heterocumulenes. Thieme Connect. Available at: 3.[3] Reductive Ring Opening of Cyclic Amines: Pyrrolidines and Beyond. Thieme Connect. Available at: 4.[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-Butyl-2-vinylazetidine Synthesis

Welcome to the Technical Support Center for the synthesis of 1-Butyl-2-vinylazetidine (CAS 359818-96-5). Because 2-vinylazetidines are highly strained, energy-rich four-membered nitrogen heterocycles, they are notoriously susceptible to ring-opening, polymerization, and over-alkylation during synthesis.

This guide provides field-proven methodologies, mechanistic troubleshooting, and yield-optimization strategies designed for researchers and drug development professionals utilizing this building block for downstream applications, such as [1] or [2].

Part 1: Synthetic Workflow & Yield Loss Pathways

The most robust industrial and laboratory-scale route to 1-Butyl-2-vinylazetidine avoids the direct cyclization of unstable amino alcohols. Instead, it utilizes a three-step sequence: a [2+2] cycloaddition to form a

Figure 1: Synthetic workflow and common yield-loss pathways for 1-Butyl-2-vinylazetidine.

Part 2: Step-by-Step Methodologies & Self-Validating Protocols

Protocol 1: Synthesis of 4-Vinylazetidin-2-one (Intermediate 1)

Causality Focus: 1,3-butadiene is highly prone to radical polymerization. Strict temperature control favors the kinetic [2+2] cycloaddition over thermodynamic polymeric pathways.

-

Condense 1,3-butadiene (1.2 eq) into a flame-dried flask containing anhydrous diethyl ether at -78°C under argon.

-

Add chlorosulfonyl isocyanate (CSI) (1.0 eq) dropwise over 1 hour, maintaining the temperature strictly below 0°C.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the intermediate

-chlorosulfonyl- -

Extract with ether, dry over

, and concentrate in vacuo.

-

Validation Checkpoint: IR spectroscopy must show a strong, sharp carbonyl stretch at ~1750 cm⁻¹ (characteristic of strained

-lactams) and an N-H stretch at ~3250 cm⁻¹.

Protocol 2: Reduction to 2-Vinylazetidine (Intermediate 2)

Causality Focus: Standard

-

In a dry flask under argon, suspend

(3.0 eq) in anhydrous THF at 0°C. -

Cautiously add 100%

(1.5 eq) dropwise to generate -

Add a solution of 4-vinylazetidin-2-one (1.0 eq) in THF dropwise. Stir for 2 hours at 0°C, then warm to room temperature for 1 hour.

-

Fieser Quench: Cool to 0°C. For every

grams of -

Filter through Celite, wash with ether, and carefully concentrate (product is volatile).

-

Validation Checkpoint: IR must show the complete disappearance of the 1750 cm⁻¹ C=O stretch and the emergence of a broad secondary amine N-H stretch at ~3300 cm⁻¹.

Protocol 3: -Alkylation to 1-Butyl-2-vinylazetidine (Target)

Causality Focus: Azetidines are highly nucleophilic. Using strong bases or excess alkyl halides inevitably leads to quaternary ammonium salt formation. Mild bases and strict stoichiometry are required.

-

Dissolve 2-vinylazetidine (1.0 eq) in anhydrous acetonitrile (ACN).

-

Add

(1.5 eq) to the solution. -

Add 1-bromobutane (1.05 eq) dropwise at 0°C.

-

Stir at room temperature for 16 hours. Monitor by GC-MS.

-

Filter the inorganic salts, concentrate the filtrate, and purify via vacuum distillation.

-

Validation Checkpoint: GC-MS will confirm the molecular ion peak at m/z 139.24. ¹H-NMR will show the disappearance of the N-H proton and the appearance of aliphatic N-butyl protons (0.9 ppm triplet, 1.3-1.5 ppm multiplets).

Part 3: Quantitative Yield Optimization Data

The following table summarizes the quantitative impact of critical parameter adjustments during the synthesis of 1-Butyl-2-vinylazetidine.

| Reaction Step | Parameter Tested | Sub-optimal Condition | Optimized Condition | Causality / Mechanistic Outcome | Yield Improvement |

| Lactam Reduction | Reducing Agent | <15% | |||

| N-Alkylation | Base Selection | The larger cesium cation provides better solubility and kinetic control, reducing over-alkylation. | 45% | ||

| N-Alkylation | Solvent | DMF | Acetonitrile (ACN) | ACN suppresses unwanted | 50% |

Part 4: Troubleshooting FAQs

Q: My reduction step (Step 2) yields a complex mixture with a broad O-H stretch in the IR spectrum. What went wrong?

A: You have experienced catastrophic ring-opening. This occurs when unbuffered

Q: How do I prevent the formation of quaternary ammonium salts during the

-

Never exceed 1.05 equivalents of 1-bromobutane.

-

Avoid heating the reaction; run it strictly at room temperature.

-

Use a mild base like

rather than

Q: Why is my [2+2] cycloaddition yield inconsistent from batch to batch?

A: 1,3-butadiene is highly prone to polymerization, which is accelerated by heat and trace impurities. Ensure your diene is freshly condensed to remove stabilizers (like TBC) and maintain the reaction temperature strictly at or below 0°C during the CSI addition. Exothermic spikes will immediately trigger polymerization, drastically reducing the yield of the kinetic

Q: How can I validate the functional integrity of my 1-Butyl-2-vinylazetidine prior to large-scale use?

A: Beyond standard NMR/IR characterization, functional validation is highly recommended. You can perform a small-scale

Part 5: References

-

Title: Small rings. 29. Synthesis and ring expansion of vinylazetidines. A synthesis of hydroazocines. Source: The Journal of Organic Chemistry, 1986. URL: [Link]

-

Title: Selective Synthesis of Eight-Membered Cyclic Ureas by the [6 + 2] Cycloaddition Reaction of 2-Vinylazetidines and Electron-Deficient Isocyanates. Source: Organic Letters, 2009. URL: [Link]

Sources

Technical Support Center: Preventing Polymerization of 1-Butyl-2-vinylazetidine During Storage

This guide is intended for researchers, scientists, and drug development professionals working with 1-Butyl-2-vinylazetidine. It provides a comprehensive technical resource for troubleshooting and preventing unwanted polymerization during storage and handling, ensuring the integrity of your experiments.

Troubleshooting Guide: Addressing Unwanted Polymerization

The presence of both a strained azetidine ring and a reactive vinyl group makes 1-Butyl-2-vinylazetidine susceptible to polymerization. This guide addresses the most common issue: unexpected changes in the physical state of the material.

Issue: Increased Viscosity or Solidification of Stored 1-Butyl-2-vinylazetidine

An increase in viscosity is a primary indicator that polymerization has begun. If left unchecked, this can lead to complete solidification of the monomer, rendering it unusable.

Root Cause Analysis:

1-Butyl-2-vinylazetidine can polymerize through two main pathways:

-

Free-Radical Polymerization: Initiated by trace oxygen, peroxides, or exposure to light, this process involves the vinyl group.[1][2]

-

Cationic Polymerization: The azetidine ring, with its inherent ring strain of approximately 25.4 kcal/mol, is susceptible to ring-opening.[3][4][5] Acidic impurities or moisture can protonate the nitrogen atom, creating a reactive azetidinium ion that can initiate polymerization.[6][7]

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting the polymerization of 1-Butyl-2-vinylazetidine.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-Butyl-2-vinylazetidine?

A1: To ensure the long-term stability of 1-Butyl-2-vinylazetidine, the following storage conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or below | Slows down the rate of potential polymerization reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to oxygen, which can initiate free-radical polymerization.[8] |

| Light | Protection from light (e.g., amber vials) | Prevents light-induced polymerization.[9] |

| Container | Tightly sealed appropriate container | Avoids contamination with moisture and other impurities. |

Q2: Should a polymerization inhibitor be used for storing 1-Butyl-2-vinylazetidine?

A2: Yes, for prolonged storage, adding a polymerization inhibitor is a prudent measure.[10] These compounds work by scavenging free radicals that initiate polymerization.[][12]

Recommended Inhibitors for Vinyl Monomers:

| Inhibitor | Typical Concentration | Key Features |

| Hydroquinone (HQ) | 100-200 ppm | A common and effective free-radical scavenger.[13] |

| 4-Methoxyphenol (MEHQ) | 100-200 ppm | Another widely used phenolic inhibitor.[10] |

| 4-tert-Butylcatechol (TBC) | 10-20 ppm | Often used for storing reactive monomers like styrene.[10] |

Important Note: Inhibitors will need to be removed before use in any polymerization application. This is typically achieved through column chromatography or a basic wash.[10]

Experimental Protocol: Removal of Phenolic Inhibitors

-

Dissolution: Dissolve the 1-Butyl-2-vinylazetidine containing the inhibitor in a suitable organic solvent (e.g., diethyl ether).

-

Extraction: Transfer the solution to a separatory funnel and wash with a 1M sodium hydroxide solution to remove the acidic phenolic inhibitor. Repeat the wash 2-3 times.

-

Neutralization: Wash the organic layer with water until the aqueous layer is neutral.

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.

-

Verification: Confirm the removal of the inhibitor using a suitable analytical technique such as HPLC or GC-MS.

-

Storage: Use the purified monomer immediately or store under the recommended inert and cold conditions.

Q3: Can the azetidine ring itself cause stability issues?

A3: Yes, the reactivity of the azetidine ring is driven by its significant ring strain.[3][4][5] While more stable than aziridines, the azetidine ring can be opened under certain conditions, particularly acidic ones.[3][6] This ring-opening can lead to undesired side reactions or initiate polymerization.[7] Therefore, it is crucial to avoid acidic contaminants during storage and handling.

Q4: How can I differentiate between polymerization and other forms of degradation?

A4: Polymerization is characterized by an increase in viscosity or solidification. Other degradation pathways, such as decomposition due to impurities or thermal stress, might lead to discoloration (e.g., turning yellow or brown) without a significant change in viscosity. Analytical techniques like NMR can help identify the nature of the degradation by showing either the formation of a polymer or the appearance of new, small-molecule impurities.

References

- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing.

- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

- Google Patents. (n.d.). US6447649B1 - Polymerization inhibitor for vinyl-containing materials.

- Google Patents. (n.d.). EP0485169A1 - Polymerization inhibitor and inhibiting method for vinyl compound.

- ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.

- BenchChem. (n.d.). Technical Support Center: Azetidine Ring-Opening Reactions.

- Blog. (2025, September 8). What is the storage temperature range for Vinyl Ether UV Monomer?.

- 3V Sigma USA. (2024, October 8). PVC Resin Additives And Their Role in the Polymerization Process.

- Toxic Docs. (n.d.). Vinyl Chloride Monomer - Safe Handling Guide.

- Scribd. (n.d.). Vinyl Acetate Safe Handling Guide | PDF | Technology & Engineering.

- Wikipedia. (n.d.). Polymerisation inhibitor.

- BOC Sciences. (n.d.). Polymerization Inhibitors - Polymer.

- University of California, Los Angeles. (2009, May). Safe Operating Procedure for the Handling of Vinylic Monomers. Department of Chemistry and Biochemistry.

- Toxic Docs. (n.d.). and Protection Monomer Storage.

- YouTube. (2020, November 24). Azetidine: Chemical Reactivity.

- FUJIFILM Wako Chemicals. (n.d.). Azo Polymerization Initiators Comprehensive Catalog.

- ioMosaic. (2020, July 28). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies.

Sources

- 1. 3vsigmausa.com [3vsigmausa.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 9. EP0485169A1 - Polymerization inhibitor and inhibiting method for vinyl compound - Google Patents [patents.google.com]

- 10. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]

- 12. iomosaic.com [iomosaic.com]

- 13. US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]

Technical Support Center: Optimizing Solvent Selection for 1-Butyl-2-vinylazetidine Reactions

Welcome to the technical support center for reactions involving 1-Butyl-2-vinylazetidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection, a critical parameter for controlling reactivity, selectivity, and yield. The strained four-membered ring of azetidines imparts unique reactivity, making careful optimization essential for success.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.

Part A: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of solvents in reactions with 1-Butyl-2-vinylazetidine, providing the theoretical groundwork for practical troubleshooting.

Q1: How does the choice of solvent generally impact reactions involving the azetidine ring?

A1: The solvent plays a multifaceted role that extends beyond simply dissolving reactants. Its properties directly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and intermediates.[2][3] For azetidines, key considerations are:

-

Ring Strain and Stability: The inherent strain of the four-membered ring can make 1-Butyl-2-vinylazetidine susceptible to decomposition under harsh conditions.[4] The solvent can mediate thermal effects and stabilize the substrate.

-

Reaction Pathway Control (SN1 vs. SN2): Many reactions, particularly ring-opening, can proceed through different mechanisms.

-

Polar protic solvents (e.g., water, methanol, ethanol) excel at stabilizing charged species through hydrogen bonding.[5][6] They can stabilize carbocation-like intermediates and leaving groups, thus favoring SN1-type pathways.[5][7]

-

Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) possess large dipole moments but lack acidic protons.[6][8] They solvate cations well but leave anions (nucleophiles) relatively "naked" and more reactive, favoring SN2-type pathways.[5][9]

-

-

Catalyst Interaction: In Lewis acid-catalyzed reactions, the solvent can act as a competitive ligand. Non-polar or weakly coordinating solvents are often preferred to ensure the Lewis acid primarily interacts with the substrate.[10][11]

Q2: What is the fundamental difference between using a polar protic and a polar aprotic solvent for a nucleophilic ring-opening reaction?

A2: The primary difference lies in how the solvent interacts with the nucleophile.

-